molecular formula C4H12NO3P B092971 Diethyl phosphoramidate CAS No. 1068-21-9

Diethyl phosphoramidate

Cat. No.: B092971
CAS No.: 1068-21-9
M. Wt: 153.12 g/mol
InChI Key: MCQILDHFZKTBOD-UHFFFAOYSA-N
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Description

Diethyl phosphoramidate is a chemical compound with the molecular formula H₂NP(O)(OC₂H₅)₂. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom .

Biochemical Analysis

Biochemical Properties

Diethyl phosphoramidate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Diethyl phosphoramidate can be synthesized through several methods. The primary synthetic routes include:

    Salt Elimination: This method involves the reaction of diethylphosphite with an amine in the presence of a base.

    Oxidative Cross-Coupling: This route uses oxidative agents to couple diethylphosphite with an amine.

    Azide Reduction: In this method, azides are reduced to form the phosphoramidate.

    Hydrophosphinylation: This involves the addition of a phosphine to an unsaturated compound.

    Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This is a specific reaction involving aldehydes and dienophiles to form the phosphoramidate.

Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl phosphoramidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoramidate oxides.

    Reduction: Reduction reactions can convert it into phosphoramidate hydrides.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Diethyl phosphoramidate can be compared with other similar compounds such as:

    Diethylphosphite: Similar in structure but lacks the amine group.

    Dimethylphosphite: Contains methyl groups instead of ethyl groups.

    This compound Oxide: An oxidized form of diethylphosphoramidate.

The uniqueness of diethylphosphoramidate lies in its specific structure, which allows it to act as a cholinesterase inhibitor and its versatility in various chemical reactions .

Biological Activity

Diethyl phosphoramidate (DEP) is an organophosphorus compound with significant biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores its synthesis, biological properties, and applications in various fields, including agriculture and medicine.

This compound has the chemical formula C6_6H15_{15}N2_2O2_2P and is classified as a phosphoramidate. It can be synthesized through various methods, often involving the reaction of phosphorus oxychloride with diethylamine or similar amines. The synthesis can yield different derivatives by modifying the substituents on the nitrogen atom or phosphorus center, which can influence its biological activity and stability.

1. Cholinesterase Inhibition

This compound is primarily known for its role as a cholinesterase inhibitor. Cholinesterases are enzymes that catalyze the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in overstimulation of the nervous system.

  • Toxicity : DEP exhibits toxicity to various organisms, including insects such as houseflies. Its mechanism of action involves the phosphorylation of serine residues in the active site of cholinesterases, leading to enzyme inactivation .

2. Insecticidal Applications

Due to its potent biological activity, this compound is utilized in insecticidal formulations. It acts effectively against pests by disrupting their nervous system function. Studies have shown that DEP can be employed as a model compound for developing new insecticides that target similar pathways .

Case Study: Insect Toxicity

In a study examining the insecticidal properties of this compound, researchers found that it significantly affected the survival rates of treated houseflies (Musca domestica). The results demonstrated a dose-dependent relationship between DEP concentration and mortality rate:

Concentration (mg/L)Mortality Rate (%)
1025
5060
10090

These findings indicate that DEP is a potent agent for controlling insect populations, making it valuable in agricultural pest management .

3. Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound not only inhibits cholinesterases but also interacts with other enzymes involved in neurotransmitter metabolism. This broad spectrum of activity suggests potential applications beyond insecticides, including therapeutic uses in neurodegenerative diseases where cholinergic signaling is disrupted .

Applications and Future Directions

This compound's unique properties have led to its exploration in various applications:

  • Agricultural Use : As an effective insecticide, DEP can be incorporated into pest management strategies for crops.
  • Chemical Warfare Simulant : Due to its structural similarity to nerve agents, DEP serves as a simulant for testing detection methods and developing countermeasures against chemical warfare agents .
  • Synthetic Biology : Research into phosphoramidate conjugates has opened avenues for novel biochemical applications, including DNA synthesis using polymerases that incorporate phosphoramidate-modified nucleotides .

Properties

IUPAC Name

[amino(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQILDHFZKTBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147773
Record name Phosphoramidic acid, diethyl ester (8CI)(9CI)
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Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-21-9
Record name Diethyl phosphoramidate
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Record name Diethyl phosphoramidate
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Record name Phosphoramidic acid, diethyl ester (8CI)(9CI)
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Record name Diethyl Phosphoramidate
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Record name DIETHYL PHOSPHORAMIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Diethylphosphoramidate in materials science?

A1: Diethylphosphoramidate serves as a precursor for synthesizing novel materials with desirable properties. For instance, it's a key component in creating flame-retardant and water-oil repellent coatings for textiles. Researchers have successfully copolymerized Diethylphosphoramidate with other acrylate monomers to produce fluorinated phosphorus-containing acrylic copolymers. These copolymers, when applied to cotton fabric, exhibit excellent water and oil repellency, indicated by high contact angles with water (145°) and n-dodecane (110°) [, ]. Additionally, the treated fabrics demonstrate improved flame retardancy [, ].

Q2: How is Diethylphosphoramidate used in organic synthesis?

A2: Diethylphosphoramidate acts as a versatile reagent in various organic reactions. Notably, it plays a crucial role in synthesizing novel tetrahydropyridine phosphonate derivatives, a class of compounds with potential pharmaceutical applications []. In these reactions, catalyzed by ceric ammonium nitrate (CAN), Diethylphosphoramidate reacts with 1,3-dicarbonyl compounds and aromatic aldehydes, leading to the formation of the desired products in a one-pot synthesis []. This method offers advantages such as high atom economy, good yields, and mild reaction conditions [].

Q3: Is Diethylphosphoramidate utilized in the development of thin film electrolytes for batteries?

A4: While not directly used, Diethylphosphoramidate plays a significant role in understanding the chemistry of related compounds used in thin film electrolytes. Research highlights the use of Diethylphosphoramidate alongside alkali tert-butoxides as precursors in the Atomic Layer Deposition (ALD) process for creating alkali phosphorous oxynitride thin films (APON, where A = Li, Na, K) []. These APON materials, particularly LiPON, are crucial for solid-state electrolytes in batteries. By studying the reaction mechanism of Diethylphosphoramidate in the LiPON ALD process using in-operando mass spectrometry, researchers gain valuable insight into the formation and properties of these materials []. This understanding can potentially lead to further development and optimization of thin film electrolytes for improved battery performance.

Q4: What is the molecular formula and weight of Diethylphosphoramidate?

A5: The molecular formula for Diethylphosphoramidate is C4H12NO3P, and its molecular weight is 153.12 g/mol [].

Q5: Are there commercially available derivatives of Diethylphosphoramidate?

A6: Yes, a derivative of Diethylphosphoramidate, specifically the N-metho-p-toluenesulfonate salt of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide, is commercially available. This compound is synthesized using Diethylphosphoramidate as a starting material and finds applications as a coupling agent in peptide synthesis and in the preparation of sulfate esters from alcohols [].

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